2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one is a synthetic organic compound notable for its unique structural features, including a fluorobenzyl group, a thioether linkage, and a pyrimidinone core. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and biological activity. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets, making it a candidate for further research in drug discovery and development.
The compound can be synthesized from readily available precursors, such as 4-fluorobenzyl chloride and pyrimidin-4(3H)-one derivatives. Its synthesis has been documented in various chemical literature, emphasizing its relevance in both academic and industrial settings.
2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one belongs to the class of thioether-containing pyrimidine derivatives. These compounds are often explored for their biological properties and potential applications in medicinal chemistry.
The synthesis of 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one typically involves several key steps:
The synthesis may involve specific conditions such as temperature control, choice of solvents (e.g., dimethylformamide), and the use of catalysts or bases (e.g., potassium carbonate) to optimize yields and purity.
The molecular structure of 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one features:
This configuration contributes to its chemical reactivity and biological properties.
The compound's molecular formula is C12H10FN2OS, with a molecular weight of approximately 250.28 g/mol. The presence of the fluorine atom significantly influences its electronic properties, enhancing its potential interactions with biological targets.
2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one can undergo several chemical reactions:
The mechanism of action for 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets depend on the context in which this compound is applied, particularly in therapeutic settings where it may exert cytotoxic effects or influence cellular signaling pathways .
Relevant data from studies indicate that variations in substituents on the pyrimidine core can significantly affect solubility and stability profiles .
2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one has several scientific uses:
The systematic IUPAC name for the compound is 2-{[(4-fluorophenyl)methyl]sulfanyl}-3H-pyrimidin-4-one, reflecting its core pyrimidinone ring and critical substituents. The parent heterocycle is a pyrimidin-4(3H)-one, indicating a pyrimidine ring with a ketone at position 4 and an implicit tautomeric hydrogen at N3. The "thio" infix denotes sulfur replacement of oxygen in the thioglycolic linkage, while "(4-fluorobenzyl)" specifies the 4-fluorinated phenylmethyl group attached via sulfur . The molecular formula is C₁₁H₉FN₂OS, with a molecular weight of 236.27 g/mol. Key structural features confirmed via spectroscopy (¹H/¹³C NMR, IR, MS) include:
Table 1: Key Structural Descriptors
| Parameter | Value/Description |
|---|---|
| Systematic IUPAC Name | 2-{[(4-fluorophenyl)methyl]sulfanyl}-3H-pyrimidin-4-one |
| Molecular Formula | C₁₁H₉FN₂OS |
| Molecular Weight | 236.27 g/mol |
| SMILES | O=C1NC(=NC=C1)SCC2=CC=C(F)C=C2 |
| Key NMR Signals | δ 4.20 (s, 2H, SCH₂), δ 6.30 (d, 1H, H6), δ 7.80 (d, 1H, H5), δ 7.30 (m, 4H, Ar-H) |
The compound integrates three pharmacologically significant moieties:
Electron-withdrawing fluorine reduces electron density at sulfur by ~15% (computational studies), weakening C–S bond strength and enhancing susceptibility to nucleophilic cleavage. This electronic modulation increases the compound’s reactivity toward alkylating enzymes or biological thiol-disulfide exchange systems.
This compound exhibits dynamic tautomerism and conformational flexibility:
Table 2: Tautomeric and Conformational Properties
| Property | Characteristics | Experimental Evidence |
|---|---|---|
| Dominant Tautomer | 4-Oxo (lactam) form | ¹H NMR (N3–H at δ ~11.5 ppm), IR C=O stretch at 1665 cm⁻¹ |
| Minor Tautomer | 4-Hydroxy (lactim) form | Transient NMR signals (δ ~10.8 ppm, exchangeable) |
| Dihedral Flexibility | C2–S–CH₂–C(aryl): 55–180° range | DFT calculations (B3LYP/6-31G*) |
| Energy Barrier | ~2.5 kcal/mol for rotation | Molecular dynamics simulations |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: